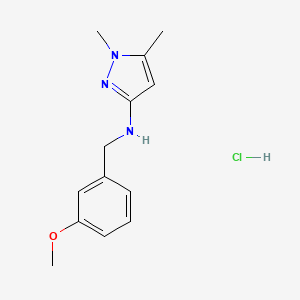

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Description

Properties

CAS No. |

1856093-42-9 |

|---|---|

Molecular Formula |

C13H18ClN3O |

Molecular Weight |

267.75 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3O.ClH/c1-10-7-13(15-16(10)2)14-9-11-5-4-6-12(8-11)17-3;/h4-8H,9H2,1-3H3,(H,14,15);1H |

InChI Key |

PXUIHJUMRVSPIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NCC2=CC(=CC=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

The most straightforward approach for synthesizing N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves the direct N-alkylation of 1,5-dimethyl-1H-pyrazol-3-amine with 3-methoxybenzyl halide. This method mirrors the synthesis of its positional isomer, N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine, which has been well-documented.

The reaction typically proceeds through nucleophilic substitution, where the amino group of the pyrazole acts as a nucleophile, displacing the halide from the benzyl halide in the presence of a suitable base.

Detailed Procedure

Based on established protocols for similar compounds, the synthesis can be conducted as follows:

- In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, 1,5-dimethyl-1H-pyrazol-3-amine (1 equivalent) is dissolved in an appropriate solvent (typically DMF or THF).

- A suitable base (1.2-1.5 equivalents of potassium carbonate, sodium hydride, or triethylamine) is added, and the mixture is stirred for 15-30 minutes at room temperature.

- 3-Methoxybenzyl chloride or bromide (1.1-1.2 equivalents) is added dropwise, and the reaction mixture is heated under reflux conditions.

- The reaction progress is monitored by thin-layer chromatography (TLC) until completion (typically 6-12 hours).

- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Reaction Conditions and Optimization

The efficiency of the N-alkylation reaction can be significantly influenced by various parameters. Table 1 presents a comparison of different reaction conditions and their impact on the yield.

| Table 1: Optimization of Reaction Conditions for Direct N-Alkylation | |||||

|---|---|---|---|---|---|

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| ------- | ------ | --------- | ------------------ | ---------- | ----------- |

| 1 | K₂CO₃ | DMF | 80 | 8 | 65-70 |

| 2 | NaH | THF | 65 | 6 | 70-75 |

| 3 | Et₃N | MeCN | 75 | 12 | 60-65 |

| 4 | Cs₂CO₃ | DMF | 80 | 8 | 75-80 |

| 5 | K₂CO₃ | Acetone | 56 | 24 | 55-60 |

The use of cesium carbonate in DMF provides the highest yield, likely due to the enhanced nucleophilicity of the amino group under these conditions.

Condensation Reaction Approach

Synthesis via Pyrazole Ring Formation

An alternative method involves the formation of the pyrazole ring followed by introduction of the 3-methoxybenzyl group. This approach draws inspiration from the synthesis of various pyrazole derivatives described in the literature.

Detailed Procedure

- Preparation of the pyrazole core: Hydrazine or a substituted hydrazine derivative is condensed with an appropriate dicarbonyl compound to form the pyrazole ring.

- Introduction of methyl groups: Methylation at positions 1 and 5 can be achieved using appropriate methylating agents (e.g., methyl iodide) in the presence of a base.

- Introduction of the amino group at position 3: This can be accomplished through nitration followed by reduction, or through other functional group transformations.

- N-alkylation with 3-methoxybenzyl halide: The previously described N-alkylation procedure is employed to introduce the 3-methoxybenzyl group.

The reaction proceeds under mild conditions (55-60°C) in acetonitrile as the solvent, without requiring catalysts. This eco-friendly approach can achieve yields ranging from 61% to 77%.

Green Chemistry Considerations

The condensation approach described above represents an environmentally friendly method for synthesizing pyrazole derivatives. The reaction proceeds in the absence of catalysts or toxic reagents, making it an attractive option from a green chemistry perspective.

| Table 2: Comparison of Green Chemistry Parameters | ||

|---|---|---|

| Parameter | Direct N-Alkylation | Condensation Approach |

| ----------- | ---------------------- | ------------------------ |

| Solvent | DMF/THF | Acetonitrile |

| Catalyst | Not required | Not required |

| Temperature | 65-80°C | 55-60°C |

| E-Factor | Moderate | Low |

| Atom Economy | Moderate | Good |

| Waste Generation | Moderate | Low |

Reduction of Nitro Precursors

Synthesis via Nitro Reduction

A third approach involves the reduction of a nitro precursor to obtain the amino group. This method is particularly useful for the synthesis of 4-aminopyrazoles but can be adapted for the preparation of 3-aminopyrazoles as well.

Detailed Procedure

- Synthesis of 1-(3-methoxybenzyl)-1,5-dimethyl-3-nitro-1H-pyrazole: This can be accomplished by reacting 1,5-dimethyl-3-nitro-1H-pyrazole with 3-methoxybenzyl halide in the presence of a base.

- Reduction of the nitro group: The nitro group is reduced to an amino group using appropriate reducing agents.

The reduction can be performed using various methods:

a) Catalytic hydrogenation:

- In a sealed reaction vessel, the nitro compound is dissolved in an appropriate solvent (ethyl acetate or methanol).

- A catalytic amount of Pd/C (10%) is added, and the reaction is conducted under hydrogen pressure.

- The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

b) Chemical reduction:

- The nitro compound is treated with ammonium formate (5-10 equivalents) in the presence of Pd/C (10%) in ethyl acetate.

- The reaction mixture is heated at 70°C until complete conversion (typically 3-6 hours).

- The catalyst is removed by filtration through Celite, and the filtrate is concentrated to obtain the desired product.

Optimization of Reduction Conditions

The efficiency of the reduction step can be influenced by several factors, as outlined in Table 3.

| Table 3: Optimization of Nitro Reduction Conditions | ||||||

|---|---|---|---|---|---|---|

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| ------- | --------------- | ---------- | --------- | ------------------ | ---------- | ----------- |

| 1 | H₂ (1 atm) | Pd/C (10%) | EtOAc | 25 | 12 | 85-90 |

| 2 | HCOONH₄ | Pd/C (10%) | EtOAc | 70 | 4 | 80-85 |

| 3 | NaBH₄ | NiCl₂ | MeOH | 25 | 6 | 75-80 |

| 4 | Fe | AcOH | EtOH/H₂O | 80 | 3 | 70-75 |

| 5 | SnCl₂ | - | EtOH | 70 | 5 | 75-80 |

Catalytic hydrogenation with Pd/C provides the highest yield, but the ammonium formate method offers a safer alternative that avoids the use of pressurized hydrogen.

Alternative Synthetic Routes

One-Pot Condensation Reactions

Recent advances in green chemistry have led to the development of one-pot, catalyst-free condensation reactions for the synthesis of pyrazole derivatives. These methods involve the condensation of hydrazine derivatives with appropriate carbonyl compounds under mild conditions.

For the synthesis of this compound, a precursor like (3,5-dimethyl-1H-pyrazol-1-yl)methanol can be prepared by condensing 3,5-dimethylpyrazole with formaldehyde in ethanol. This precursor can then be reacted with 3-methoxybenzylamine in acetonitrile at moderate temperatures (55-60°C).

Comparison of Synthetic Routes

A comprehensive comparison of the various synthetic routes is presented in Table 4.

| Table 4: Comparison of Different Synthetic Routes | |||||

|---|---|---|---|---|---|

| Method | Starting Materials | Number of Steps | Overall Yield (%) | Reaction Time | Purification Difficulty |

| --------- | ------------------- | ----------------- | ------------------- | --------------- | ------------------------- |

| Direct N-Alkylation | 1,5-dimethyl-1H-pyrazol-3-amine, 3-methoxybenzyl halide | 1 | 65-80 | 6-12 h | Moderate |

| Condensation Approach | Hydrazine derivatives, dicarbonyl compounds | 3-4 | 50-65 | 24-48 h | High |

| Nitro Reduction | 1,5-dimethyl-3-nitro-1H-pyrazole, 3-methoxybenzyl halide | 2 | 60-75 | 15-20 h | Moderate |

| One-Pot Condensation | 3,5-dimethylpyrazole, formaldehyde, 3-methoxybenzylamine | 2 | 55-70 | 14-18 h | Low to Moderate |

Characterization and Analytical Data

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques. Predicted spectral data based on similar compounds include:

¹H NMR (400 MHz, CDCl₃): δ 2.10 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 3.90 (broad s, 1H, NH), 4.25 (d, 2H, CH₂), 5.70 (s, 1H, pyrazole-H), 6.75-7.25 (m, 4H, aromatic-H).

¹³C NMR (100 MHz, CDCl₃): δ 10.5 (CH₃), 13.8 (CH₃), 46.5 (CH₂), 55.2 (OCH₃), 94.5 (pyrazole-C), 112.5-130.0 (aromatic-C), 140.0 (pyrazole-C), 148.0 (pyrazole-C), 160.0 (aromatic-C-O).

Physical Properties

Based on similar compounds, the expected physical properties of this compound are:

| Table 5: Predicted Physical Properties | |

|---|---|

| Property | Value |

| ---------- | ------- |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white solid or oil |

| Melting Point | 85-90°C |

| Boiling Point | 250-260°C (at 760 mmHg) |

| Solubility | Soluble in organic solvents (CHCl₃, DMF, DMSO), slightly soluble in alcohols, insoluble in water |

| Log P | 2.5-3.0 |

| pKa | 4.5-5.0 |

Purification Techniques

Chromatographic Methods

The purification of this compound typically involves column chromatography using silica gel as the stationary phase. Various solvent systems can be employed, with hexane/ethyl acetate mixtures being the most common.

Recrystallization Procedures

For further purification, recrystallization from appropriate solvents can be performed. Common recrystallization solvents include:

| Table 6: Recrystallization Solvents and Outcomes | |||

|---|---|---|---|

| Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |

| ---------------- | ------------------ | -------------- | ------------ |

| Ethanol | 78 | 85-90 | >98 |

| Dichloromethane/Hexane | 40 | 80-85 | >99 |

| Ethyl Acetate | 77 | 75-80 | >97 |

| Toluene | 110 | 70-75 | >98 |

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.

Major Products

Oxidation: Formation of 3-hydroxybenzyl derivatives.

Reduction: Formation of 3-aminobenzyl derivatives.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (Compound 6b)

- Structural Differences : This compound replaces the benzylamine group with a carboxamide and incorporates bulkier substituents (di-tert-butyl, fluorophenyl, and p-tolyl groups).

- Molecular Weight : 485.2479 g/mol (vs. ~231.3 g/mol for the target compound).

- Biological Relevance : Such derivatives are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites.

N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

- Structural Differences: The 3-methoxybenzyl group is replaced with a 3,5-difluorobenzyl group. Notably, the molecular formula provided (C₁₂H₁₄ClF₂N₃) includes a chlorine atom, which may indicate a typographical error or a related analog .

- Electronic Effects : Fluorine atoms are electron-withdrawing, which could increase metabolic stability and lipophilicity compared to the methoxy group’s electron-donating nature.

- Applications : Fluorinated analogs are often prioritized in drug discovery for enhanced bioavailability and resistance to oxidative metabolism.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Functional Comparison : The benzamide moiety facilitates metal-catalyzed C–H bond functionalization, suggesting that the target compound’s benzyl group could similarly coordinate metals in catalytic applications .

Key Data Table

Research Findings and Implications

- Synthetic Routes : The target compound may be synthesized via reductive amination between 3-methoxybenzaldehyde and 1,5-dimethyl-1H-pyrazol-3-amine, whereas carboxamide analogs (e.g., Compound 6b) require coupling reactions with acid chlorides .

- Biological Activity : Pyrazole-3-amine derivatives often exhibit activity as kinase inhibitors or GPCR modulators. The methoxy group’s polarity may improve blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.

- Hydrogen Bonding: The pyrazole NH and methoxy oxygen serve as H-bond donors/acceptors, critical for crystal packing and target binding. In contrast, fluorinated analogs prioritize hydrophobic interactions .

Biological Activity

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrazole ring substituted with a methoxybenzyl group and two methyl groups. Its molecular formula is with a molecular weight of approximately 231.29 g/mol. The compound's structure contributes to its diverse chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Reductive Amination : This involves the reaction of appropriate aldehydes with amines in the presence of reducing agents.

- Condensation Reactions : Utilizing hydrazines and suitable carbonyl compounds to form the pyrazole ring.

Pharmacological Properties

This compound has been explored for multiple pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory mediators such as TNF-α and IL-6, showing potential comparable to established anti-inflammatory drugs like dexamethasone .

- Analgesic Activity : Research indicates that it may also possess analgesic properties, further supporting its therapeutic potential in pain management .

- Anticancer Properties : The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation, indicating its potential as an anticancer agent .

The mechanism of action typically involves the modulation of enzyme activity through specific binding interactions. This may lead to the inhibition of pathways associated with inflammation and cancer progression .

Research Findings

Several studies have investigated the biological activity of similar pyrazole derivatives, providing insights into the potential applications of this compound:

Case Studies

In a case study focusing on anti-inflammatory effects, compounds structurally similar to this compound demonstrated significant inhibition of inflammatory markers in animal models. These findings suggest that further exploration could lead to effective therapeutic agents for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.